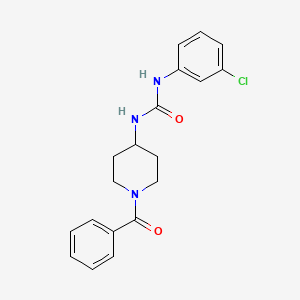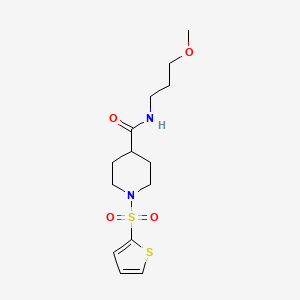![molecular formula C18H22O3 B4958908 1-ethyl-2-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B4958908.png)
1-ethyl-2-[3-(4-methoxyphenoxy)propoxy]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ethyl-2-[3-(4-methoxyphenoxy)propoxy]benzene, also known as EMD-57033, is a chemical compound that is widely used in scientific research. It is a selective antagonist of the 5-HT6 receptor, which is a subtype of serotonin receptor. EMD-57033 has been shown to have potential therapeutic applications in the treatment of various neurological disorders, including Alzheimer's disease and schizophrenia. In
作用機序
1-ethyl-2-[3-(4-methoxyphenoxy)propoxy]benzene is a selective antagonist of the 5-HT6 receptor, which is a subtype of serotonin receptor. The 5-HT6 receptor is primarily expressed in the brain, and it is involved in various physiological processes, including learning and memory, appetite regulation, and circadian rhythm. 1-ethyl-2-[3-(4-methoxyphenoxy)propoxy]benzene binds to the 5-HT6 receptor and blocks its activity, which leads to a decrease in the levels of cyclic AMP (cAMP) and calcium ions in the brain. This, in turn, leads to a reduction in the release of neurotransmitters such as dopamine, serotonin, and acetylcholine, which are involved in various neurological processes.
Biochemical and Physiological Effects:
1-ethyl-2-[3-(4-methoxyphenoxy)propoxy]benzene has been shown to have various biochemical and physiological effects in animal models. It has been found to improve cognitive function in animal models of Alzheimer's disease, and it has also been shown to reduce psychotic symptoms in animal models of schizophrenia. Additionally, 1-ethyl-2-[3-(4-methoxyphenoxy)propoxy]benzene has been found to regulate appetite and circadian rhythm in animal models. However, the exact mechanisms underlying these effects are not yet fully understood.
実験室実験の利点と制限
1-ethyl-2-[3-(4-methoxyphenoxy)propoxy]benzene has several advantages for lab experiments. It is a highly selective antagonist of the 5-HT6 receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. Additionally, 1-ethyl-2-[3-(4-methoxyphenoxy)propoxy]benzene has been extensively studied and optimized, and its synthesis method is well-established. However, there are also some limitations to using 1-ethyl-2-[3-(4-methoxyphenoxy)propoxy]benzene in lab experiments. For example, it has a relatively short half-life in vivo, which can make it difficult to study its long-term effects. Additionally, 1-ethyl-2-[3-(4-methoxyphenoxy)propoxy]benzene has been found to have off-target effects on other receptors, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 1-ethyl-2-[3-(4-methoxyphenoxy)propoxy]benzene. One area of interest is the development of more potent and selective antagonists of the 5-HT6 receptor, which could have improved therapeutic potential for neurological disorders. Additionally, there is a need for further research to elucidate the exact mechanisms underlying the biochemical and physiological effects of 1-ethyl-2-[3-(4-methoxyphenoxy)propoxy]benzene. Finally, there is a need for more studies to investigate the long-term effects of 1-ethyl-2-[3-(4-methoxyphenoxy)propoxy]benzene in vivo, particularly in the context of its potential therapeutic applications.
合成法
1-ethyl-2-[3-(4-methoxyphenoxy)propoxy]benzene can be synthesized using a multi-step process that involves the reaction of 4-methoxyphenol with propylene oxide to form 4-methoxyphenyl-3-propanol. This intermediate is then reacted with 4-bromobenzyl chloride to produce 1-ethyl-2-[3-(4-methoxyphenoxy)propoxy]benzene. The synthesis method of 1-ethyl-2-[3-(4-methoxyphenoxy)propoxy]benzene has been extensively studied and optimized, and it is now a well-established procedure.
科学的研究の応用
1-ethyl-2-[3-(4-methoxyphenoxy)propoxy]benzene has been used in various scientific research applications, particularly in the field of neuroscience. It has been shown to have potential therapeutic applications in the treatment of Alzheimer's disease, schizophrenia, and other neurological disorders. 1-ethyl-2-[3-(4-methoxyphenoxy)propoxy]benzene has been found to improve cognitive function in animal models of Alzheimer's disease, and it has also been shown to reduce psychotic symptoms in animal models of schizophrenia. Additionally, 1-ethyl-2-[3-(4-methoxyphenoxy)propoxy]benzene has been used to study the role of the 5-HT6 receptor in various physiological processes, including learning and memory, appetite regulation, and circadian rhythm.
特性
IUPAC Name |
1-ethyl-2-[3-(4-methoxyphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-3-15-7-4-5-8-18(15)21-14-6-13-20-17-11-9-16(19-2)10-12-17/h4-5,7-12H,3,6,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSJRSUGONASTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCCCOC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-2-[3-(4-methoxyphenoxy)propoxy]benzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(diethylamino)ethyl]-2-{4-oxo-3-[2-(2-pyridinyl)ethyl]-3,4-dihydro-1-phthalazinyl}acetamide](/img/structure/B4958841.png)

![2-(allylthio)-4-[2-(benzyloxy)-5-bromobenzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B4958853.png)

![3-(3-fluorophenyl)-5-[3-(2-furyl)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4958879.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B4958886.png)
![1-{[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-4-(2-furoyl)piperazine](/img/structure/B4958890.png)
![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methyl-3-[5-(3-methylbenzyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4958892.png)

![1-(4-chlorophenyl)-3-[(2,4-dimethylphenyl)amino]-2-propen-1-one](/img/structure/B4958915.png)
![5-[(2,2-diallyl-1-pyrrolidinyl)methyl]-1-isobutyl-2-(methylsulfonyl)-1H-imidazole](/img/structure/B4958919.png)
![2-[2-(2-chloro-4-methylphenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B4958921.png)